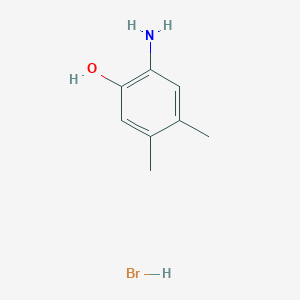

2-Amino-4,5-dimethylphenol hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,5-dimethylphenol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.BrH/c1-5-3-7(9)8(10)4-6(5)2;/h3-4,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFQJDUOHMYMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Research on Substituted Aminophenols

The study of aminophenols is deeply rooted in the development of organic chemistry in the 19th century, particularly with the rise of the synthetic dye and photographic industries. researchgate.net Early research focused on the three simple isomers of aminophenol (2-aminophenol, 3-aminophenol, and 4-aminophenol) and their fundamental reactions. researchgate.net These compounds were recognized for their dual reactivity, possessing both a nucleophilic amino group and a phenolic hydroxyl group, which allowed for a wide range of chemical transformations. researchgate.net

The evolution of this research saw a shift from fundamental characterization to more complex applications. Scientists began to explore how adding substituents, such as methyl groups, to the benzene (B151609) ring could modulate the electronic properties and reactivity of the aminophenol core. This led to the synthesis and investigation of a vast library of derivatives, including dimethyl-substituted versions like 2-Amino-4,5-dimethylphenol. The primary methods for synthesizing these compounds have historically involved the reduction of the corresponding nitrophenols. researchgate.netgoogle.com For instance, the general synthesis often involves the partial reduction of a dinitrophenol or the reduction of a nitrophenol in the presence of other substituents. orgsyn.org This foundational work established substituted aminophenols as versatile intermediates for creating more complex molecules. researchgate.net

Contemporary Significance of 2 Amino 4,5 Dimethylphenol Hydrobromide in Chemical Sciences

In modern chemical research, 2-Amino-4,5-dimethylphenol, often used as its more stable hydrobromide salt, is valued as a useful synthetic reagent and building block. scbt.com Its primary significance lies in its role as a precursor for the synthesis of more complex heterocyclic compounds and other targeted organic molecules. The specific arrangement of the amino, hydroxyl, and two methyl groups on the aromatic ring provides a unique steric and electronic environment for chemical reactions.

The compound serves as a key starting material in multi-step syntheses. For example, it can be used to construct molecules with applications in materials science and medicinal chemistry. The amino and hydroxyl groups are reactive sites for cyclization and condensation reactions, allowing for the formation of benzoxazoles and other heterocyclic systems. The methyl groups, in turn, influence the solubility, crystallinity, and electronic properties of the final products.

Below is a table summarizing the key physicochemical properties of the free base form, 2-Amino-4,5-dimethylphenol, which are crucial for its application in laboratory synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Boiling Point | 258.3 ± 28.0 °C at 760 mmHg |

| Flash Point | 110.0 ± 24.0 °C |

| Density | 1.1 ± 0.1 g/cm³ |

| LogP | 1.36 |

| Data sourced from various chemical databases. chemsrc.com |

Current Research Frontiers and Unaddressed Questions Pertaining to the Compound

Precursor Synthesis and Functional Group Transformations

The foundational steps in synthesizing this compound involve the creation of a key intermediate, 2-Amino-4,5-dimethylphenol, through a sequence of controlled chemical reactions. This process typically begins with a readily available substituted benzene (B151609) derivative, which is then functionalized and transformed.

Directed Aromatic Substitution Reactions

A plausible and strategic starting point for the synthesis is 3,4-dimethylphenol (B119073). The orientation of the hydroxyl (-OH) and the two methyl (-CH₃) groups on the aromatic ring directs the position of subsequent electrophilic substitution reactions. The hydroxyl group is a potent activating group and, along with the methyl groups, directs incoming electrophiles primarily to the ortho and para positions.

The key transformation in this step is the regioselective nitration of the 3,4-dimethylphenol precursor to introduce a nitro (-NO₂) group at the C2 position, yielding 4,5-dimethyl-2-nitrophenol (B1296496). This electrophilic aromatic substitution is typically achieved using a nitrating agent. Standard laboratory and industrial nitration conditions often involve the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid. However, for activated rings such as phenols, milder conditions can be employed. For instance, reactions using fuming nitric acid in acetic acid have been reported for the nitration of similarly substituted phenols. publish.csiro.au The reaction conditions must be carefully controlled to favor mono-nitration at the desired position and to avoid the formation of unwanted isomers or dinitrated products.

Table 1: Directed Aromatic Substitution for Precursor Synthesis

| Starting Material | Reagent | Product | Reaction Type |

|---|

Reduction Strategies for Nitro- and Azido-Phenol Intermediates

Once the nitro group is successfully installed, the next critical step is its reduction to a primary amine (-NH₂), converting 4,5-dimethyl-2-nitrophenol into 2-Amino-4,5-dimethylphenol. A variety of reduction methods are available for this transformation, ranging from classic techniques to modern catalytic systems. wikipedia.org

Catalytic Hydrogenation: This is one of the most common and efficient methods for reducing aromatic nitro compounds. google.comacs.org The reaction involves treating the nitrophenol intermediate with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. rsc.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under controlled pressure and temperature. This method is favored for its clean conversion and high yields, with water being the only byproduct. google.com

Chemical Reduction: Historically, the reduction of nitroarenes was often accomplished using metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. wikipedia.org While effective, these methods generate significant amounts of metallic sludge, posing environmental and disposal challenges. acs.org

Alternative chemical reducing agents include sodium hydrosulfite or sodium sulfide, which can be used for the selective reduction of one nitro group in dinitro compounds. google.comorgsyn.org Another powerful reducing agent is sodium borohydride (B1222165) (NaBH₄), often used in conjunction with a catalyst, which offers a milder alternative to catalytic hydrogenation. rsc.org

Table 2: Common Reduction Strategies for Nitrophenols

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | High yield, clean reaction | Requires specialized pressure equipment |

| Metal/Acid Reduction | Fe, HCl | Inexpensive reagents | Produces significant metal waste |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Useful for selective reductions | Can be less efficient for single nitro groups |

Hydrobromide Salt Formation and Purification Techniques

The final step in the synthesis is the conversion of the free base, 2-Amino-4,5-dimethylphenol, into its hydrobromide salt. As an amine, the product is basic and will react with a strong acid like hydrobromic acid (HBr) in a straightforward acid-base neutralization reaction. This reaction is typically performed by dissolving the aminophenol in a suitable solvent, such as ethanol or isopropanol, and then adding a stoichiometric amount of concentrated or gaseous HBr.

The formation of the salt serves two primary purposes: it often increases the stability and shelf-life of the compound and facilitates purification. The resulting this compound salt is typically a crystalline solid with lower solubility in the reaction solvent than the free base, causing it to precipitate out of the solution.

Purification is then achieved through standard techniques:

Crystallization: The crude salt can be dissolved in a hot solvent and allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

Filtration: The precipitated or crystallized solid is collected by filtration.

Washing: The collected solid is washed with a small amount of cold solvent to remove any residual impurities.

Drying: The final product is dried, often under vacuum, to remove any remaining solvent.

The purity of the final product can be assessed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Novel Synthetic Routes and Catalyst Development

While the classical synthetic pathway is well-established, ongoing research focuses on developing more sustainable, efficient, and selective methods for synthesizing aminophenols.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For aminophenol synthesis, this involves exploring alternative catalysts, solvents, and reaction pathways.

One approach is the development of more environmentally friendly catalytic systems for the reduction of nitrophenols. For example, research has demonstrated the use of nano-nickel catalysts supported on natural aragonite (a form of calcium carbonate from mollusk shells) for the reduction of p-nitrophenol using hydrazine (B178648) hydrate (B1144303) as a hydrogen source. tandfonline.comtandfonline.com This method avoids the use of precious metal catalysts and high-pressure hydrogen gas.

Another innovative green route involves the one-pot synthesis of p-aminophenol from nitrobenzene (B124822) using a pressurized carbon dioxide/water (CO₂/H₂O) system. acs.orgacs.org This process utilizes carbonic acid, formed in situ, to catalyze the key rearrangement step, thereby eliminating the need for strong mineral acids like sulfuric acid. acs.org Such a strategy could potentially be adapted for the synthesis of substituted aminophenols, significantly reducing acid waste.

Chemo- and Regioselective Synthesis Approaches

Achieving high regioselectivity—the control of where functional groups are placed on a molecule—is a central goal in organic synthesis. For the synthesis of 2-Amino-4,5-dimethylphenol, this is crucial during the initial nitration step to ensure the nitro group is introduced at the correct position relative to the hydroxyl and methyl groups.

Recent advances have focused on developing new reagents and catalysts that offer greater control over regioselectivity in electrophilic aromatic substitution. For instance, the use of ammonium (B1175870) nitrate (B79036) with potassium bisulfate has been reported as a regioselective system for the ortho-nitration of phenols, which could be applicable to the synthesis of the desired 4,5-dimethyl-2-nitrophenol intermediate. dergipark.org.tr

Furthermore, novel strategies for forming the C-N bond are being explored. A recently described metal-free method for the regioselective synthesis of 2-aminophenols proceeds through a cascade publish.csiro.aupublish.csiro.au-sigmatropic rearrangement of N-arylhydroxylamines. nih.gov This approach offers high regioselectivity and functional group tolerance under mild conditions, representing a departure from the traditional nitration-reduction sequence. Adapting such advanced methodologies could provide more efficient and selective pathways to 2-Amino-4,5-dimethylphenol and its derivatives.

Reaction Optimization, Scale-Up Considerations, and Process Chemistry Research

The successful transition of a laboratory-scale synthesis to an industrial production process hinges on meticulous reaction optimization, careful consideration of scale-up challenges, and thorough process chemistry research. For the synthesis of this compound, these aspects are critical for ensuring safety, efficiency, and cost-effectiveness.

Reaction Optimization

The optimization of the proposed synthetic pathway would focus on the two primary chemical transformations: the nitration of 3,4-dimethylphenol and the subsequent reduction of 2-nitro-4,5-dimethylphenol.

For the nitration step , key parameters to optimize include:

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, mixed acid) are crucial for controlling the reaction rate and selectivity. wikipedia.orgacs.org

Reaction Temperature: Nitration reactions are typically exothermic, and precise temperature control is essential to prevent runaway reactions and minimize the formation of byproducts. vapourtec.com

Reaction Time: Optimizing the reaction time ensures complete conversion of the starting material while minimizing the potential for side reactions.

The following table outlines potential parameters for the optimization of the nitration of 3,4-dimethylphenol:

| Parameter | Range/Options | Goal |

| Nitrating Agent | Nitric Acid (various concentrations), Mixed Acid (HNO₃/H₂SO₄) | Maximize yield of 2-nitro-4,5-dimethylphenol, minimize dinitration |

| Temperature | -10°C to 25°C | Control exotherm, enhance selectivity |

| Solvent | Acetic Acid, Dichloromethane | Improve solubility, facilitate heat transfer |

| Reaction Time | 1 to 6 hours | Achieve complete conversion of starting material |

For the reduction step , particularly catalytic hydrogenation, optimization would involve:

Catalyst Selection: Various catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), can be screened for activity and selectivity. neulandlabs.comrsc.org

Hydrogen Pressure: The pressure of hydrogen gas can significantly impact the reaction rate.

Catalyst Loading: The amount of catalyst used needs to be optimized to ensure a reasonable reaction time without being excessively costly.

Solvent: The choice of solvent can affect the solubility of the substrate and the efficiency of the catalyst.

Temperature: While hydrogenation is often performed at or slightly above room temperature, optimizing the temperature can improve the reaction rate.

The table below presents key parameters for the optimization of the catalytic hydrogenation of 2-nitro-4,5-dimethylphenol:

| Parameter | Range/Options | Goal |

| Catalyst | Pd/C, Pt/C, Raney Nickel | High conversion, high selectivity, easy recovery |

| Hydrogen Pressure | 1 to 10 atm | Achieve efficient reduction, ensure safety |

| Catalyst Loading | 0.5 to 5 mol% | Minimize cost, maintain high reaction rate |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Good solubility of substrate, compatible with catalyst |

| Temperature | 25°C to 60°C | Optimize reaction rate, minimize side reactions |

Scale-Up Considerations

Transitioning the synthesis from a laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed.

Heat Transfer: Both nitration and catalytic hydrogenation can be highly exothermic. iqs.edu Ensuring efficient heat removal in large reactors is critical to maintain temperature control and prevent thermal runaways.

Mass Transfer: In catalytic hydrogenation, the efficient transfer of hydrogen gas from the gas phase to the liquid phase and then to the catalyst surface is crucial for the reaction rate. neulandlabs.comiqs.edu Agitation speed and reactor design play a significant role in mass transfer.

Safety: The handling of nitric acid, flammable solvents, and hydrogen gas on a large scale requires strict safety protocols and appropriately designed equipment. The potential for the formation of thermally unstable intermediates must also be assessed.

Catalyst Handling and Recovery: On a large scale, the handling of pyrophoric catalysts like Raney Nickel or the recovery and recycling of precious metal catalysts like Pd/C become important economic and safety considerations. neulandlabs.com

Product Isolation and Purification: The methods for isolating and purifying the final product, such as crystallization and filtration, need to be scalable and efficient.

Process Chemistry Research

Ongoing process chemistry research would aim to develop a more robust, sustainable, and cost-effective manufacturing process. Key areas of investigation could include:

Alternative Synthetic Routes: Exploring different synthetic strategies that might offer advantages in terms of safety, cost, or environmental impact.

Greener Chemistry: Investigating the use of less hazardous reagents and solvents, as well as developing more energy-efficient processes. For example, exploring the use of solid acid catalysts for nitration or transfer hydrogenation methods to avoid the use of high-pressure hydrogen gas.

Continuous Flow Chemistry: For nitration reactions, continuous flow processing can offer significant advantages in terms of safety and control over reaction parameters. vapourtec.comewadirect.com This approach minimizes the volume of hazardous materials at any given time and allows for more precise temperature control.

Impurity Profiling: Identifying and characterizing any impurities formed during the synthesis is crucial for ensuring the quality of the final product. This information is also vital for optimizing the process to minimize byproduct formation.

By systematically addressing these aspects of reaction optimization, scale-up, and process chemistry, a reliable and efficient manufacturing process for this compound can be developed.

Nucleophilic Reactivity of the Amino Group

The primary amino group in 2-Amino-4,5-dimethylphenol is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom enables it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Elucidation of Nucleophilic Substitution Mechanisms

The amino group of 2-Amino-4,5-dimethylphenol can act as a nucleophile in substitution reactions, typically following either an S(_N)1 or S(_N)2 mechanism, depending on the substrate and reaction conditions. libretexts.org In an S(_N)2 reaction, the amino group directly attacks the electrophilic carbon, leading to a concerted bond formation and bond cleavage with inversion of stereochemistry if the electrophile is chiral. libretexts.orgmasterorganicchemistry.comwikipedia.org This pathway is favored with unhindered primary alkyl halides.

Conversely, with tertiary alkyl halides, an S(_N)1 mechanism is more likely. This involves the formation of a carbocation intermediate from the alkyl halide, which is then attacked by the amino group. libretexts.org Reactions following the S(_N)1 pathway with a chiral electrophile typically result in a racemic mixture of products. libretexts.org The choice between these mechanisms is also influenced by the solvent, with polar aprotic solvents favoring S(_N)2 and polar protic solvents favoring S(_N)1 pathways.

While specific studies detailing these nucleophilic substitution reactions for 2-Amino-4,5-dimethylphenol are not prevalent in the readily available literature, its reactivity can be inferred from the general principles of nucleophilic substitution reactions involving primary aromatic amines.

Investigation of Condensation and Coupling Reactions

The nucleophilic amino group of 2-Amino-4,5-dimethylphenol readily participates in condensation and coupling reactions, which are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.

One notable application is in the synthesis of phenoxazine (B87303) dyes . researchgate.netnih.govirjmets.com In these reactions, 2-aminophenol (B121084) derivatives undergo condensation with compounds such as quinones or other reactive intermediates. The reaction typically proceeds through an initial nucleophilic attack of the amino group, followed by cyclization and subsequent oxidation to form the characteristic phenoxazine ring system. nih.gov For instance, the condensation of a 2-aminophenol with a suitable coupling partner can lead to the formation of a phenoxazine-based structure. While the specific conditions for 2-Amino-4,5-dimethylphenol are not detailed in the provided search results, the general mechanism for phenoxazine synthesis provides a framework for its reactivity. researchgate.netnih.gov

Another important class of reactions is the Ullmann condensation , a copper-catalyzed reaction that forms carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In a typical Ullmann condensation, an amine reacts with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org The amino group of 2-Amino-4,5-dimethylphenol can act as the nucleophile in this reaction, coupling with an aryl halide to form a diarylamine derivative. Modern variations of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions. wikipedia.org

Furthermore, the amino group can undergo condensation with dicarbonyl compounds, such as α-dicarbonyls, to form various heterocyclic structures. sciopen.com The reaction typically initiates with the nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization and dehydration.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-Amino-4,5-dimethylphenol provides another site for chemical modification through reactions such as etherification and esterification, and it also plays a crucial role in the compound's ability to chelate metal ions.

Etherification and Esterification Reactions

The hydroxyl group can be converted to an ether through the Williamson ether synthesis . wikipedia.orglibretexts.org This reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride, to form a more nucleophilic phenoxide ion. This phenoxide then undergoes an S(_N)2 reaction with an alkyl halide to form the corresponding ether. wikipedia.org The efficiency of this reaction is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. libretexts.org

Esterification of the phenolic hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Direct esterification with a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. nih.gov The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the HCl byproduct, provides a more efficient route to the corresponding ester.

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Aryl Ether |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst or Acid Chloride (R-COCl) + Base | Aryl Ester |

Metal Chelation and Coordination Chemistry

The presence of both the amino and hydroxyl groups in an ortho-position allows 2-Amino-4,5-dimethylphenol to act as a bidentate ligand, capable of forming stable chelate complexes with various transition metal ions. researchgate.netrasayanjournal.co.inrsc.orgnih.govresearchgate.net The nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group can coordinate to a metal center, forming a stable five-membered ring.

The synthesis of these metal complexes typically involves the reaction of the aminophenol ligand with a metal salt in a suitable solvent. rasayanjournal.co.innih.gov The resulting complexes can exhibit various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand. researchgate.netrasayanjournal.co.in

The characterization of these coordination compounds is carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction, to determine the structure and bonding within the complex. researchgate.netrasayanjournal.co.innih.gov

Electrophilic Aromatic Substitution Pathways on the Dimethylphenol Core

The benzene ring of 2-Amino-4,5-dimethylphenol is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the amino group, the hydroxyl group, and the two methyl groups. Both the amino and hydroxyl groups are strong activating groups and are ortho-, para-directing. The methyl groups are weaker activating groups but also direct incoming electrophiles to the ortho and para positions.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3 and C6. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | 2 | Strongly Activating | ortho-, para- |

| -OH | 1 | Strongly Activating | ortho-, para- |

| -CH₃ | 4 | Weakly Activating | ortho-, para- |

| -CH₃ | 5 | Weakly Activating | ortho-, para- |

The combined effect of these groups makes the aromatic ring highly nucleophilic. The positions ortho and para to the powerful activating amino and hydroxyl groups are the most likely sites for substitution. Specifically, the C6 position is para to the amino group and ortho to a methyl group, while the C3 position is ortho to both the amino and hydroxyl groups. Steric hindrance may play a role in determining the final product distribution, potentially favoring substitution at the less hindered C6 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. orgsyn.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.orgnih.govrsc.orgmdpi.com

Redox Chemistry and Oxidation Mechanisms

The redox chemistry of 2-Amino-4,5-dimethylphenol is primarily centered on its oxidation to a highly reactive quinone monoimine intermediate. This transformation is a key step that unlocks further chemical reactivity.

Formation of 4,5-dimethyl-1,2-benzoquinone monoimine:

The oxidation of 2-Amino-4,5-dimethylphenol involves a two-electron, two-proton process, which can be induced by various chemical oxidizing agents or electrochemical methods. The resulting product is 4,5-dimethyl-1,2-benzoquinone monoimine, a highly electrophilic species. The presence of the electron-donating methyl groups on the aromatic ring influences the redox potential of this transformation.

The general mechanism for the oxidation of an o-aminophenol to an o-quinone monoimine is a well-established process in organic chemistry. This oxidation leads to the formation of a C=N double bond and a C=O double bond within the six-membered ring, creating a conjugated system that is susceptible to nucleophilic attack.

| Oxidant Type | Example | Expected Outcome |

| Chemical | Silver oxide (Ag₂O), Lead dioxide (PbO₂) | Formation of 4,5-dimethyl-1,2-benzoquinone monoimine |

| Electrochemical | Anodic Oxidation | In-situ generation of 4,5-dimethyl-1,2-benzoquinone monoimine |

This table is based on general oxidation reactions of aminophenols and provides expected outcomes for 2-Amino-4,5-dimethylphenol.

Study of Michael-Type Addition and Reverse Michael Reactions

The electrophilic nature of the in situ-generated 4,5-dimethyl-1,2-benzoquinone monoimine makes it a prime candidate for Michael-type addition reactions. In these reactions, a nucleophile attacks one of the carbon atoms of the α,β-unsaturated imine system.

Michael-Type Addition:

Nucleophiles, such as thiols, amines, or activated carbon nucleophiles, can add to the quinone monoimine. The regioselectivity of this addition is influenced by both electronic and steric factors. The attack generally occurs at the carbon atom β to the imine nitrogen, leading to the formation of a substituted aminophenol derivative after tautomerization.

For instance, the reaction with a thiol (R-SH) would proceed via nucleophilic attack of the thiolate anion on the quinone monoimine, followed by protonation to yield the Michael adduct.

| Nucleophile | Type of Adduct | Potential Significance |

| Thiols (e.g., Cysteine) | Thioether-linked aminophenol | Relevant to understanding interactions with biological macromolecules. |

| Amines (e.g., primary or secondary amines) | Diamine-substituted phenol | Formation of more complex dye-like structures. |

| Malonates | Carbon-carbon bond formation | Synthesis of novel substituted aminophenol derivatives. |

This table illustrates potential Michael-type addition reactions based on the known reactivity of quinone imines.

Reverse Michael Reactions:

A significant aspect of the chemistry of Michael adducts of aminophenols is the potential for the reverse reaction, known as a retro-Michael or reverse Michael reaction. This reversibility is particularly noted in aza-Michael adducts (formed from amine nucleophiles).

Research on adducts of o-aminophenol with α,β-unsaturated ketones has demonstrated that these adducts can undergo a retro-Michael reaction to regenerate the aminophenol and the Michael acceptor. This process is often facilitated in protic solvents. The stability of the Michael adduct is a critical factor, and it is influenced by the nature of the nucleophile and the substituents on the aminophenol ring. For the adducts of 4,5-dimethyl-1,2-benzoquinone monoimine, the equilibrium between the forward Michael addition and the reverse Michael reaction would be dependent on the specific reaction conditions and the nucleophile involved.

Studies on related systems suggest that the retro-aza-Michael reaction is a plausible pathway, indicating that adducts formed from the reaction of amines with oxidized 2-Amino-4,5-dimethylphenol could be reversible under certain conditions. This dynamic nature is of interest in the context of dynamic covalent chemistry and the potential for creating stimuli-responsive systems.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are essential for elucidating the molecular structure and electronic properties of "2-Amino-4,5-dimethylphenol hydrobromide." However, specific experimental data from these techniques are not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity and chemical environment of a molecule. For "this compound," a complete NMR analysis would involve:

¹H NMR: This would identify the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms, providing information about the aromatic protons, the methyl groups, the amine, and the hydroxyl protons. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR: This technique would reveal the number of unique carbon environments and their chemical shifts, distinguishing between the aromatic carbons, the methyl carbons, and the carbons bearing the amino and hydroxyl groups.

Despite the utility of these techniques, detailed experimental ¹H, ¹³C, and 2D NMR data for "this compound" or its free base are not currently available in scientific literature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides insights into the functional groups and molecular vibrations within a compound.

FT-IR Spectroscopy: An FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H and N-H stretches (likely broad due to hydrogen bonding and the presence of the hydrobromide salt), C-H stretches of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-N and C-O stretching vibrations.

A search of scientific databases did not yield any published experimental FT-IR or Raman spectra for this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like phenols. The UV-Vis spectrum of "this compound" would show absorption maxima (λmax) corresponding to π-π* transitions within the benzene (B151609) ring. The position and intensity of these bands would be influenced by the amino, hydroxyl, and methyl substituents.

No experimental UV-Vis absorption data for "this compound" has been reported in the available literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): A mass spectrum would show the molecular ion peak corresponding to the free base, "2-Amino-4,5-dimethylphenol," and fragment ions resulting from the loss of functional groups.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₈H₁₁NO for the free base).

Specific experimental mass spectrometry or high-resolution mass spectrometry data for "this compound" are not available in the public domain.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystallographic data would also reveal how the molecules are arranged in the crystal lattice. This would include an analysis of intermolecular interactions such as hydrogen bonding (involving the phenolic hydroxyl, the ammonium (B1175870) group, and the bromide ion), π-π stacking between the aromatic rings, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid.

A search of crystallographic databases (such as the Cambridge Structural Database) indicates that the crystal structure of "this compound" has not been determined or is not publicly available.

Investigation of Hydrogen Bonding Networks and Supramolecular Architectures

The primary intermolecular force governing the supramolecular assembly will undoubtedly be hydrogen bonding. In the crystalline state, the protonated amino group (-NH3+) and the hydroxyl group (-OH) serve as potent hydrogen bond donors. The bromide anion (Br-) is an excellent hydrogen bond acceptor, as is the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atom of the aminium group of a neighboring molecule.

Based on the arrangement of these functional groups, a complex and extensive three-dimensional hydrogen-bonding network is anticipated. The interactions can be categorized as follows:

Charge-Assisted Hydrogen Bonds: The strongest interactions are expected to be the charge-assisted hydrogen bonds between the cationic aminium group (-NH3+) and the bromide anion (Br-). These N-H···Br bonds are crucial in neutralizing charge and are a primary organizing force in the crystal lattice.

Hydroxyl Group Interactions: The phenolic hydroxyl group can participate in hydrogen bonding both as a donor (O-H···Br or O-H···O) and as an acceptor (N-H···O). This dual role allows for the formation of extended chains or sheets. For instance, catemeric chains of O-H···O interactions could form, or the hydroxyl group could link cations together through N-H···O bonds.

Inter-cation Interactions: Beyond the interactions mediated by the bromide anion, the organic cations themselves can interact via hydrogen bonds. The aminium group of one molecule can form a hydrogen bond with the hydroxyl group of a neighboring molecule (N-H···O), leading to the formation of tapes, layers, or more complex three-dimensional frameworks.

The interplay of these various hydrogen bonds will likely result in a highly organized and stable supramolecular architecture. Common motifs in similar organic salts include the formation of infinite chains, sheets, or intricate three-dimensional networks. For instance, the bromide anions might be bridged by multiple hydrogen bonds from both the -NH3+ and -OH groups of surrounding cations, creating a robust network. The planarity of the benzene ring will also influence the packing, potentially leading to π-π stacking interactions, although these are generally weaker than the hydrogen bonds.

The following table outlines the potential hydrogen bonds that could be formed in the crystal structure of this compound, providing a theoretical framework for its solid-state architecture.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Potential Hydrogen Bond | Role in Supramolecular Structure |

| Nitrogen (N) | Hydrogen (H) | Bromide (Br) | N-H···Br | Primary charge stabilization, formation of cation-anion layers or chains. |

| Oxygen (O) | Hydrogen (H) | Bromide (Br) | O-H···Br | Contributes to linking the organic cation to the anion framework. |

| Nitrogen (N) | Hydrogen (H) | Oxygen (O) | N-H···O | Links organic cations, potentially forming chains or sheets. |

| Oxygen (O) | Hydrogen (H) | Oxygen (O) | O-H···O | Can lead to the formation of chains or rings of organic cations. |

This theoretical analysis, grounded in the fundamental principles of chemical bonding and intermolecular forces, provides a strong predictive model for the supramolecular structure of this compound. Empirical validation through single-crystal X-ray diffraction would be required to confirm the precise bond lengths, angles, and the definitive packing arrangement.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It is particularly useful for predicting various molecular properties of substituted phenols and aminophenols. By applying DFT, one can elucidate the distribution of electrons within the 2-Amino-4,5-dimethylphenol molecule, which is fundamental to understanding its chemical behavior.

Quantum chemistry calculations, often employing the B3LYP theory level with basis sets like 6-31G*, are utilized to determine key parameters such as energy, ionization potential (IP), and bond dissociation energies (BDE). researchgate.net For instance, studies on aminophenol derivatives show that such calculations can reveal relationships between these values and the compound's reactivity and stability. researchgate.net The HOMO-LUMO energy gap is another critical parameter that can be calculated, serving as an indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.netnih.gov

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of 2-Amino-4,5-dimethylphenol, researchers can determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. nih.govsemanticscholar.org For substituted phenols, the orientation of the hydroxyl (-OH) and amino (-NH2) groups relative to the benzene (B151609) ring and the methyl groups is crucial.

Table 1: Predicted Conformational Properties of Aminophenol Derivatives

| Parameter | Description | Significance |

|---|---|---|

| Dihedral Angles | The angle between planes through two sets of three atoms. | Determines the spatial orientation of substituent groups. |

| Intramolecular H-Bonds | Hydrogen bonds formed within the same molecule. | Significantly stabilizes certain conformations. researchgate.net |

| Molecular Planarity | The degree to which atoms lie in the same plane. | Affects electronic conjugation and molecular packing. nih.gov |

DFT is also a key tool for mapping out potential chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can predict the most likely reaction pathways. For phenolic compounds, a significant reaction is the abstraction of a hydrogen atom from the hydroxyl group, which is the initial step in many antioxidant and oxidation processes. researchgate.net

Calculations can determine the O-H bond dissociation enthalpy (BDE), a key indicator of antioxidant activity. mdpi.com Lower BDE values suggest that the hydrogen atom is more easily donated, indicating higher reactivity as a radical scavenger. researchgate.net DFT can also be used to model the transition states of these hydrogen abstraction reactions, providing a complete energetic profile of the process. Furthermore, the spin density distribution in the resulting radical can be calculated to understand its stability. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the full conformational space available to 2-Amino-4,5-dimethylphenol under specific conditions (e.g., in a solvent). mdpi.com

By simulating the molecule's trajectory, MD can reveal how it flexes, rotates, and interacts with its environment. This is particularly important for understanding how the molecule might bind to a biological target, as both the ligand and the protein are flexible entities. mdpi.com Ab-initio molecular dynamics (AIMD), which uses DFT to calculate forces at each step, can even be used to simulate chemical reactions in condensed phases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. rsc.orgnih.gov If a set of aminophenol derivatives has been tested for a specific activity, QSAR models can be developed to predict the activity of new, untested compounds like 2-Amino-4,5-dimethylphenol.

These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) and then using statistical methods like multiple linear regression to correlate these descriptors with the observed activity. mdpi.comresearchgate.net For phenols and anilines, QSARs have been successfully used to describe the kinetics of oxidation reactions, which are a major determinant of their environmental fate. rsc.org A successful QSAR model could predict properties like the toxicity or antioxidant potential of 2-Amino-4,5-dimethylphenol based on its structural features. researchgate.net

Table 2: Common Descriptors in QSAR Models for Phenolic Compounds

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to reaction mechanisms and intermolecular interactions. researchgate.net |

| Topological | Molecular Complexity, Topological Diameter | Encodes information about molecular size and branching. researchgate.net |

| Physicochemical | LogP (Octanol-water partition coefficient) | Describes the hydrophobicity of the molecule. researchgate.net |

| Steric | Molar Refractivity (CMR) | Relates to the volume and polarizability of the molecule. mdpi.com |

Prediction of Spectroscopic Properties and Experimental Data Correlation

Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Using methods like Time-Dependent Density Functional Theory (TD-DFT), it is possible to simulate the UV-Vis absorption spectrum of a molecule. researchgate.netscilit.com These calculations provide the vertical excitation energies for electronic transitions, which correspond to the absorption peaks observed experimentally. scilit.com

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netanalis.com.my By comparing the calculated vibrational modes with the experimental spectrum, each peak can be assigned to a specific molecular motion (e.g., O-H stretch, C-C ring bend). researchgate.net This correlation is a powerful tool for structural confirmation. analis.com.my Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, providing another layer of data for structural elucidation and comparison with experimental results. researchgate.netmdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-4,5-dimethylphenol |

Analytical Chemistry Methodologies for 2 Amino 4,5 Dimethylphenol Hydrobromide

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of 2-Amino-4,5-dimethylphenol hydrobromide. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is essential for the reliable quantification of aminophenol compounds. A typical method involves a reversed-phase approach, utilizing a C18 column to separate the analyte from potential impurities. pom.go.id Method validation is performed in accordance with established guidelines to ensure linearity, accuracy, precision, selectivity, and sensitivity. pom.go.idnih.gov

For instance, a validated HPLC method for a similar compound, 4-amino-3-nitrophenol, used an isocratic mobile phase consisting of acetonitrile (B52724) and an acetic buffer (pH 5.9) in a 20:80 ratio. pom.go.id Detection is commonly achieved using a Photo Diode Array (PDA) or UV detector. Validation parameters for such methods consistently demonstrate good linearity, with correlation coefficients (r²) often exceeding 0.999. pom.go.idnih.gov Precision is typically evaluated at different concentration levels, with relative standard deviations (RSDs) well within acceptable limits (e.g., <2%). pom.go.id Accuracy is confirmed through recovery studies, with results generally falling between 99% and 101%. pom.go.id

Table 1: Example HPLC Method Parameters for Aminophenol Analysis

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA |

| Column Temperature | 40°C |

| Injection Volume | 10-20 µL |

This table represents typical starting conditions for method development based on analogous compounds. pom.go.id

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC technology offers significant advantages over traditional HPLC for the analysis of amino compounds, providing better resolution, higher sensitivity, and faster analysis times. These systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in more efficient separations. lcms.cz The enhanced separation capabilities ensure accurate and precise qualitative and quantitative results in a rugged manner.

UPLC methods are often based on pre-column derivatization, for example, with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), to enhance detectability. The resulting derivatives are then separated on a reversed-phase UPLC column. This approach has been successfully implemented as an end-to-end solution for amino acid analysis, demonstrating excellent retention time reproducibility and linearity over several orders of magnitude. The implementation of UPLC can significantly shorten run times compared to conventional HPLC methods.

Coupled Analytical Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides unparalleled selectivity and sensitivity, making it a powerful tool for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is highly effective for analyzing polar compounds like aminophenols directly from complex matrices. thermofisher.com LC-MS/MS, a tandem MS approach, further enhances selectivity and is suitable for quantifying trace levels of analytes. researchgate.net Derivatization is sometimes employed to improve chromatographic properties and ionization efficiency. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, though it requires the analyte to be volatile and thermally stable. Due to the polar nature of aminophenols, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace active hydrogens on the amino and hydroxyl groups with nonpolar moieties. sigmaaldrich.commdpi.com This process increases volatility and improves chromatographic behavior. The resulting mass spectra provide characteristic fragmentation patterns that are useful for structural confirmation. sigmaaldrich.com

Table 2: Comparison of Derivatization Agents for GC-MS Analysis of Amino Compounds

| Derivatization Agent | Derivative Formed | Key Advantages | Considerations |

|---|---|---|---|

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are stable and less moisture-sensitive than smaller silyl (B83357) derivatives (e.g., TMS). sigmaaldrich.commdpi.com | Reaction conditions (temperature, time) may need optimization. mdpi.com |

| Ethyl Chloroformate (ECF) | N-ethoxycarbonyl | Rapid reaction at room temperature. | May require specific catalysts and pH control. d-nb.info |

Electrochemical Detection Methods

Electrochemical detection (ED) offers a sensitive and cost-effective alternative to UV and MS detection for electroactive compounds like aminophenols. nih.gov These methods are easily miniaturized and can achieve very low detection limits. nih.govnih.gov The analysis of p-aminophenol, for example, exploits its oxidation to quinoneimine, a reversible redox process that can be monitored electrochemically. mdpi.com

However, the electrochemical analysis of amino compounds can be complex, as the electrochemical signal is often dependent on experimental conditions such as pH. nih.gov A significant challenge is that isomers can be difficult to distinguish using bare electrodes. nih.gov To overcome this, chemically modified electrodes are often employed. For instance, electrodes modified with multi-walled carbon nanotubes (MWCNTs) dispersed in a Nafion matrix doped with copper have been shown to successfully detect p-aminophenol in water without a supporting electrolyte, demonstrating the potential for enhanced sensitivity and selectivity. mdpi.com

Purity Assessment and Impurity Profiling Studies

Ensuring the purity of active pharmaceutical ingredients and chemical reagents is paramount. Impurity profiling involves the identification and quantification of all potential impurities in a sample. For amino compounds, these impurities can arise from the synthesis process, degradation, or fermentation if biological production methods are used. nih.govmdpi.com

HPLC and Capillary Electrophoresis (CE) are primary techniques for impurity profiling. nih.gov CE, in particular, is well-suited for the analysis of charged species like amino acids and their analogs. nih.govresearchgate.net These methods can separate the main compound from structurally related impurities, including isomers. pom.go.idmdpi.com

A critical aspect of purity assessment for chiral compounds is the determination of enantiomeric purity, as different enantiomers can have distinct biological activities. mdpi.com This is often achieved using chiral chromatography or by derivatizing the analyte with a chiral reagent followed by separation on a standard achiral column. researchgate.net For some commercial chemical products, including certain batches of 2-Amino-4,5-dimethylphenol, suppliers may not provide detailed analytical data, placing the responsibility on the researcher to confirm identity and purity. Therefore, robust impurity profiling methodologies are essential for quality control. mdpi.com

Investigations into the Biological Activities and Biochemical Mechanisms Non Human Research

In Vitro Studies of Mechanistic Cytotoxicity in Cancer Cell Lines

Substituted aminophenols have been a subject of investigation for their potential cytotoxic effects against cancer cells. The structural characteristics of these compounds, including the nature and position of substituents on the phenyl ring, play a crucial role in their biological activity.

The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Research on aminophenol analogues has indicated that their anticancer activities can be correlated with their ability to induce apoptosis. For instance, studies on N-(4-hydroxyphenyl)retinamide (fenretinide), a p-aminophenol derivative, have shown that its antiproliferative effects are linked to the induction of apoptosis. This process is often mediated by a cascade of enzymes known as caspases, which are central to the execution of the apoptotic program.

While specific studies detailing the apoptotic pathways initiated by 2-Amino-4,5-dimethylphenol hydrobromide are not extensively available in the reviewed literature, the broader class of aminophenols has been shown to trigger apoptosis in various cancer cell lines. For example, certain p-alkylaminophenols have been observed to induce apoptosis in human leukemia (HL-60) cells in a manner dependent on the length of their alkyl chain. This suggests that the lipophilicity and cellular uptake of these compounds are important factors in their pro-apoptotic activity. The activation of initiator caspases, such as caspase-8 and caspase-9, followed by the activation of executioner caspases like caspase-3, is a common pathway for apoptosis induction by chemical agents.

The chemical reactivity of aminophenols allows for various interactions that can lead to cytotoxic outcomes. One area of interest is their interaction with electrophiles, which can lead to the formation of adducts that may interfere with cellular processes. Furthermore, the self-assembly of molecules into supramolecular complexes is a strategy being explored in cancer therapy to enhance drug delivery and efficacy. While specific research on the formation of cytotoxic supramolecular complexes involving this compound is limited, the concept of using host-guest chemistry to encapsulate and deliver platinum-based drugs, for example, has been investigated to improve their therapeutic index. This approach can alter the biological properties of the drugs, leading to enhanced cellular uptake and targeted release.

Evaluation of Antimicrobial and Antifungal Properties of Related Compounds and Metal Complexes

The antimicrobial and antifungal potential of aminophenol derivatives and their metal complexes is an active area of research. Schiff bases derived from aminophenols, when complexed with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II), have often been reported to exhibit enhanced antimicrobial activity compared to the free ligands. This enhancement is frequently attributed to the principles of chelation theory, which suggest that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its diffusion across microbial cell membranes.

Studies on various aminophenol-derived Schiff base metal complexes have demonstrated activity against a range of bacterial and fungal strains. However, specific data on the antimicrobial and antifungal properties of this compound or its metal complexes are not detailed in the currently available literature.

Table 1: Antimicrobial Activity of Selected Aminophenol-Related Compounds No specific data was found for this compound. The table below is illustrative of the types of data generated for related compounds.

| Compound/Complex | Test Organism | Activity |

| Schiff base of 4-aminophenol (B1666318) and salicylaldehyde | Staphylococcus aureus | Moderate Inhibition |

| Copper(II) complex of 4-aminophenol Schiff base | Staphylococcus aureus | Enhanced Inhibition |

| Schiff base of 2-aminophenol (B121084) and benzaldehyde | Escherichia coli | Mild Inhibition |

| Nickel(II) complex of 2-aminophenol Schiff base | Escherichia coli | Moderate Inhibition |

Studies on Enzyme Interactions and Modulation (if applicable and non-human)

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology and toxicology. Aminophenol derivatives have the potential to interact with a variety of enzymes. For instance, p-aminophenol has been shown to be a substrate for peroxidases, such as horseradish peroxidase, leading to the formation of reactive radical species. Such interactions can have significant biological consequences.

The potential for this compound to modulate the activity of specific enzymes has not been extensively documented in the available literature. However, the structural motifs present in this compound suggest that it could potentially interact with enzymes involved in redox processes or drug metabolism. Further research would be necessary to elucidate any specific enzyme interactions and their functional outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-amino-4,5-dimethylphenol hydrobromide, and how can purity be optimized post-synthesis?

- Methodological Answer : The synthesis typically involves bromination and amination of precursor phenols, followed by hydrobromide salt formation. For purity optimization, recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective. Post-synthesis purity validation requires thin-layer chromatography (TLC) with UV visualization or gas chromatography-mass spectrometry (GC-MS) for trace impurities . If scaling up, column chromatography with silica gel may resolve byproducts.

Q. How can researchers characterize the physicochemical properties (e.g., pKa, solubility) of this compound?

- Methodological Answer :

- pKa Determination : Use potentiometric titration in aqueous or mixed-solvent systems. The hydrochloride analogue has a reported pKa of 7.95, suggesting similar acidity for the hydrobromide salt .

- Solubility : Employ the shake-flask method across pH-adjusted buffers (e.g., phosphate, acetate) and solvents (water, DMSO, ethanol). Comparative studies with galantamine hydrobromide (a structurally similar salt) show reduced aqueous solubility but enhanced lipophilicity in alcohols .

Q. What analytical techniques are suitable for verifying the structural identity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze - and -NMR in DMSO-d6 to confirm aromatic proton environments and methyl group signals.

- IR : Identify phenolic O-H (3200–3500 cm) and amine N-H (3300 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and bromine isotope pattern.

- X-ray Diffraction : For crystalline batches, compare experimental patterns with simulated data from single-crystal studies .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer :

- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals caused by methyl group proximity or hydrogen bonding.

- Deuterium exchange experiments (DO shaking) can distinguish exchangeable protons (e.g., -NH, -OH) from non-exchangeable aromatic protons.

- Cross-validate with computational methods (DFT-based NMR prediction) to assign ambiguous peaks .

Q. What methodological considerations are critical when designing stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling.

- Buffer solutions (pH 1–9) simulate gastrointestinal or physiological conditions.

- Analytical Monitoring :

- HPLC with UV detection (e.g., C18 column, 254 nm) tracks degradation products.

- Mass spectrometry identifies hydrolyzed or oxidized byproducts (e.g., demethylation or bromide loss) .

Q. How can researchers validate the absence of isomeric impurities or synthetic byproducts in this compound?

- Methodological Answer :

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to resolve enantiomers (if applicable).

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., dimethylamine) from incomplete reactions.

- Synthetic Controls : Compare retention times and spectra with authentic standards of common byproducts (e.g., 4-bromo derivatives) .

Q. What experimental approaches are recommended to study its interaction with biological macromolecules (e.g., proteins, DNA)?

- Methodological Answer :

- Fluorescence Quenching : Monitor tryptophan emission changes in bovine serum albumin (BSA) at 340 nm upon compound addition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) with DNA or enzymes.

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding sites on target proteins, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.